(+)-2-Cyclohexyl-1,1-diphenyl-2-methyl-1-butanol
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Overview
Description
(+)-2-Cyclohexyl-1,1-diphenyl-2-methyl-1-butanol is an organic compound with a complex structure that includes cyclohexyl, diphenyl, and butanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-Cyclohexyl-1,1-diphenyl-2-methyl-1-butanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Grignard reaction, where a Grignard reagent reacts with a suitable ketone or aldehyde to form the desired alcohol. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(+)-2-Cyclohexyl-1,1-diphenyl-2-methyl-1-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce simpler alcohols.
Scientific Research Applications
(+)-2-Cyclohexyl-1,1-diphenyl-2-methyl-1-butanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which (+)-2-Cyclohexyl-1,1-diphenyl-2-methyl-1-butanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-1,1-diphenyl-1-butanol
- 2-Cyclohexyl-1,1-diphenyl-2-butanone
- 2-Cyclohexyl-1,1-diphenyl-2-methyl-1-pentanol
Uniqueness
(+)-2-Cyclohexyl-1,1-diphenyl-2-methyl-1-butanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
112045-17-7 |
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Molecular Formula |
C23H30O |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-cyclohexyl-2-methyl-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C23H30O/c1-3-22(2,19-13-7-4-8-14-19)23(24,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h5-6,9-12,15-19,24H,3-4,7-8,13-14H2,1-2H3 |
InChI Key |
IDSWJLYOJWDYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1CCCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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